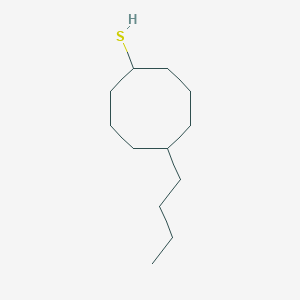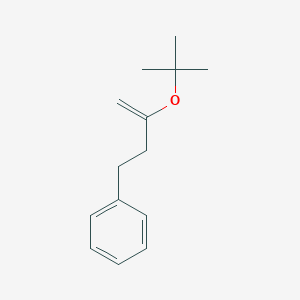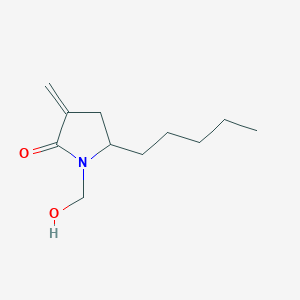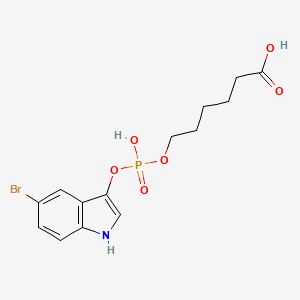
5-Butylcyclooctane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylcyclooctane-1-thiol: is an organic compound characterized by a cyclooctane ring with a butyl group and a thiol group attached to it. The presence of the thiol group (–SH) imparts unique chemical properties to the compound, making it a subject of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butylcyclooctane-1-thiol typically involves the introduction of a thiol group to a cyclooctane derivative. One common method is the reaction of 5-butylcyclooctanone with hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of 5-butylcyclooctanone in the presence of a thiol source. This method ensures higher yields and purity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butylcyclooctane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Butylcyclooctane-1-thiol is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
Biology: In biological research, thiol-containing compounds like this compound are studied for their role in redox biology and as potential inhibitors of enzymes that interact with thiol groups.
Medicine: The compound’s potential as a therapeutic agent is explored due to its ability to interact with biological thiols and modulate redox states in cells. It may have applications in the development of drugs targeting oxidative stress-related diseases.
Industry: In the industrial sector, this compound is used as a precursor in the production of specialty chemicals and materials. Its reactivity with metals makes it useful in the formulation of metal-binding agents and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 5-Butylcyclooctane-1-thiol involves its interaction with thiol groups in proteins and enzymes. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity, protein folding, and redox signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclooctane-1-thiol: Lacks the butyl group, resulting in different chemical properties and reactivity.
5-Butylcyclooctane: Lacks the thiol group, making it less reactive in thiol-specific reactions.
Cyclooctane-1-ol: Contains a hydroxyl group instead of a thiol group, leading to different chemical behavior.
Uniqueness: 5-Butylcyclooctane-1-thiol is unique due to the presence of both a butyl group and a thiol group on the cyclooctane ring. This combination imparts distinct chemical properties, making it versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
827024-48-6 |
|---|---|
Molekularformel |
C12H24S |
Molekulargewicht |
200.39 g/mol |
IUPAC-Name |
5-butylcyclooctane-1-thiol |
InChI |
InChI=1S/C12H24S/c1-2-3-6-11-7-4-9-12(13)10-5-8-11/h11-13H,2-10H2,1H3 |
InChI-Schlüssel |
NMYVAAGYVVILKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCCC(CCC1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)



![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)

![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)
